3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-[(3-Methylphenyl)methyl]bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core, which is a highly strained and compact structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the 3-methylphenylmethyl group: This step involves the alkylation of the bicyclo[1.1.1]pentane core with a 3-methylphenylmethyl halide under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes derived from the compound back to alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Industry: The compound can be used in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid and stable framework that can interact with various biological targets, potentially leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine is unique due to the presence of the 3-methylphenylmethyl group, which imparts distinct chemical and biological properties compared to other bicyclo[1.1.1]pentane derivatives. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[(3-methylphenyl)methyl]bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-10-3-2-4-11(5-10)6-12-7-13(14,8-12)9-12/h2-5H,6-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFBJROCBPNIQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC23CC(C2)(C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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